

Application Notes and Protocols: 4-Ethynylbenzonitrile as a Ligand in Organometallic Chemistry

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Compound of Interest

Compound Name: 4-Ethynylbenzonitrile

Cat. No.: B1307882

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Audience: Researchers, scientists, and drug development professionals.

Introduction **4-Ethynylbenzonitrile** (4-EBN) is a versatile organic compound featuring two key functional groups: a terminal alkyne ($-C\equiv CH$) and a nitrile ($-C\equiv N$). This bifunctionality makes it a highly valuable ligand and building block in organometallic chemistry. The nitrile group can act as a σ -donor through its nitrogen lone pair, while the ethynyl group can coordinate to a metal center through its π -system or, after deprotonation, form a strong σ -bond as an acetylide. This dual nature allows 4-EBN to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse organometallic complexes with applications in catalysis, materials science, and potentially drug development.^{[1][2][3]}

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Ethynylbenzonitrile** are summarized below. This data is essential for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of **4-Ethynylbenzonitrile**

Property	Value	Reference
CAS Number	3032-92-6	[4]
Molecular Formula	C ₉ H ₅ N	[4]
Molecular Weight	127.14 g/mol	[4]
Appearance	Pale yellow to white solid	[1][5]
Melting Point	156-160 °C	
Assay	≥97%	
SMILES	<chem>C#Cc1ccc(cc1)C#N</chem>	[4]

| InChI Key | LAGNMUUUMQJXBF-UHFFFAOYSA-N |[4] |

Table 2: NMR Spectroscopic Data of **4-Ethynylbenzonitrile** in CDCl₃

Nucleus	Chemical Shift (δ, ppm)	Reference
¹ H NMR	7.62 (d, 2H, aryl-H), 7.57 (d, 2H, aryl-H), 3.30 (s, 1H, alkynyl-H)	[5]

| ¹³C NMR | 132.8, 132.2, 127.2, 118.4, 112.5, 82.0, 81.8 |[5] |

Experimental Protocols

Protocol 1: Synthesis of 4-Ethynylbenzonitrile

This protocol details the synthesis of **4-ethynylbenzonitrile** from 4-[(trimethylsilyl)ethynyl]benzonitrile, a common precursor.[5] The process involves the deprotection of the silyl group under basic conditions.

Materials and Reagents:

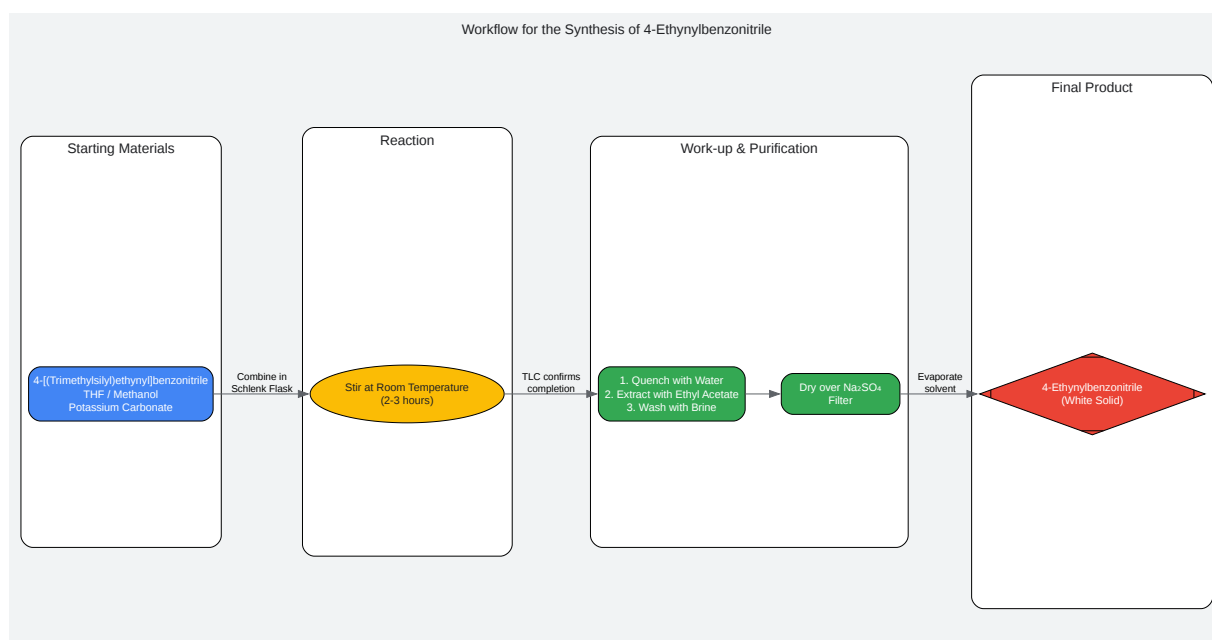
- 4-[(Trimethylsilyl)ethynyl]benzonitrile

- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), anhydrous
- Potassium carbonate (K_2CO_3)
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Schlenk flask and standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a 100 mL Schlenk flask, dissolve 4-[(trimethylsilyl)ethynyl]benzonitrile (e.g., 1.5 mmol) in a 1:1 mixture of THF (5 mL) and methanol (5 mL).
- Deprotection: Add potassium carbonate (K_2CO_3) (e.g., 2.0 mmol) to the solution.
- Reaction: Stir the mixture at room temperature for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, add deionized water (20 mL) to the flask and extract the product with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers and wash them with a brine solution. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Isolation: Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure.

- Final Product: Dry the resulting solid under vacuum to obtain **4-ethynylbenzonitrile** as a white solid. The reported yield for this procedure is typically high (e.g., 96%).^[5]



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*Synthesis workflow for **4-ethynylbenzonitrile**.*

Protocol 2: Representative Synthesis of a [PdCl₂(4-EBN)₂] Complex

This protocol describes a general method for synthesizing a palladium(II) complex with **4-ethynylbenzonitrile**, analogous to the well-known synthesis of bis(benzonitrile)palladium(II) chloride. In this complex, 4-EBN coordinates through the nitrile nitrogen.

Materials and Reagents:

- Palladium(II) chloride (PdCl₂)

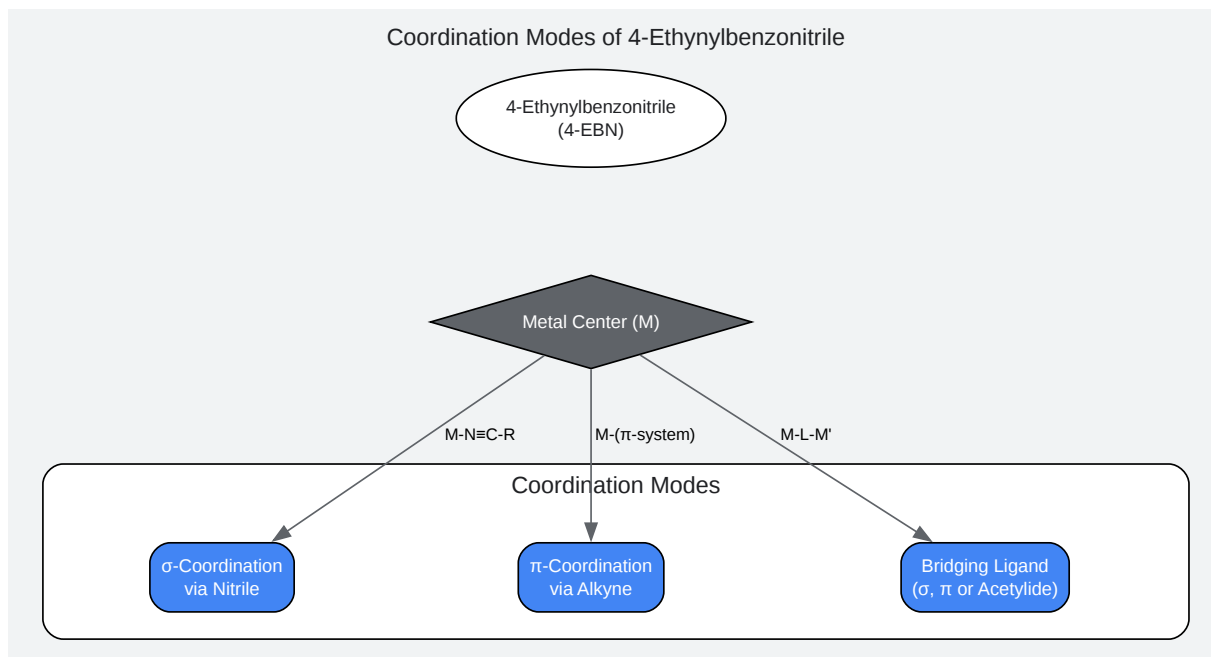
- **4-Ethynylbenzonitrile** (4-EBN)
- Acetonitrile, anhydrous
- Diethyl ether, anhydrous
- Inert atmosphere glovebox or Schlenk line
- Standard laboratory glassware

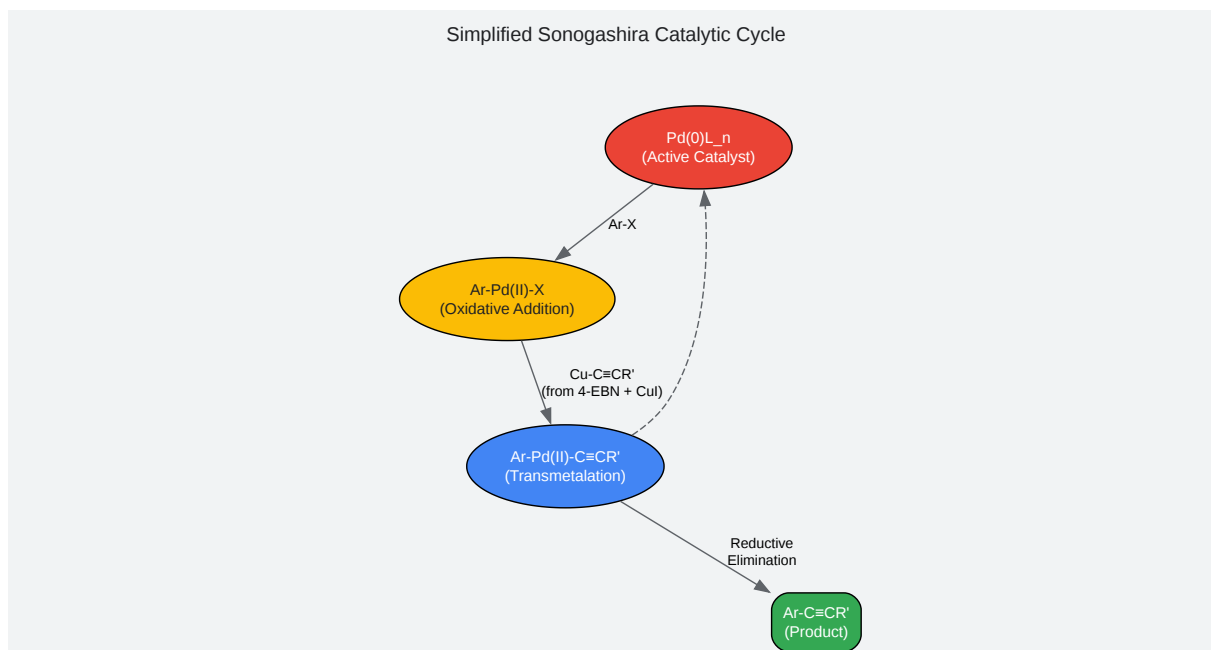
Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.0 mmol) to a Schlenk flask.
- **Ligand Addition:** Add a solution of **4-ethynylbenzonitrile** (2.1 mmol, slight excess) dissolved in anhydrous acetonitrile (15 mL).
- **Reaction:** Stir the suspension at room temperature. The deep brown PdCl₂ should gradually dissolve to form a homogenous yellow-orange solution over 2-4 hours.
- **Isolation:** Reduce the solvent volume under vacuum until a precipitate begins to form.
- **Purification:** Add anhydrous diethyl ether (20 mL) to fully precipitate the product. Collect the solid by filtration under inert conditions.
- **Drying:** Wash the collected solid with a small amount of cold diethyl ether (2 x 5 mL) and dry under high vacuum.
- **Storage:** Store the final product, [PdCl₂(4-EBN)₂], under an inert atmosphere as it may be sensitive to air and moisture.

Coordination Chemistry and Characterization

4-Ethynylbenzonitrile can coordinate to metal centers in several ways, making it a versatile ligand in the design of organometallic structures. The primary coordination modes are through the nitrile nitrogen lone pair (σ -donation) and the alkyne π -system (π -donation).





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